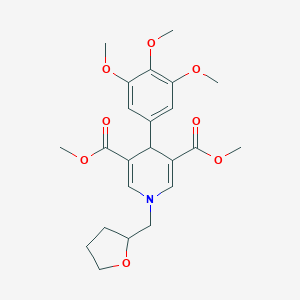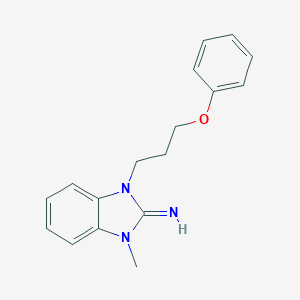
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 6-methyl-2-pyridinemethanol and naphthalen-1-ylmethylamine.
Reaction Conditions: The reaction is carried out under inert gas (nitrogen or argon) at room temperature. The reagents are dissolved in a suitable solvent, such as tetrahydrofuran (THF).
Coupling Reaction: The key step involves the coupling of 6-methyl-2-pyridinemethanol with naphthalen-1-ylmethylamine using a coupling agent like triphenylphosphine and diisopropyl azodicarboxylate (DIAD). The reaction mixture is stirred for several hours and monitored by thin-layer chromatography (TLC) to ensure completion.
Purification: The crude product is purified by column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or naphthalene rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of naphthalen-1-ylmethyl ketone derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyridine or naphthalene derivatives.
Scientific Research Applications
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-2-pyridinemethanamine: A related compound with a similar pyridine structure but lacking the naphthalene moiety.
Naphthalen-1-ylmethylamine: Contains the naphthalene moiety but lacks the pyridine ring.
Uniqueness
N-(6-methyl-2-pyridinyl)-N-(1-naphthylmethyl)amine is unique due to the combination of the pyridine and naphthalene moieties, which may confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, potentially leading to novel applications in various fields.
Properties
Molecular Formula |
C17H16N2 |
|---|---|
Molecular Weight |
248.32g/mol |
IUPAC Name |
6-methyl-N-(naphthalen-1-ylmethyl)pyridin-2-amine |
InChI |
InChI=1S/C17H16N2/c1-13-6-4-11-17(19-13)18-12-15-9-5-8-14-7-2-3-10-16(14)15/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
CIWDBJDPJSIWRA-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NCC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=NC(=CC=C1)NCC2=CC=CC3=CC=CC=C32 |
solubility |
9.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![11-(3-ethoxy-4-methoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379217.png)
![11-(2,4-dichlorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379218.png)
![4-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenoxy)-1-[3-(trifluoromethyl)phenyl]azetidin-2-one](/img/structure/B379219.png)

![11-[2-(benzyloxy)phenyl]-3-(3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379223.png)
![11-(4-chloro-3-fluorophenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379226.png)
![11-(5-methyl-2-thienyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379227.png)
![11-(3,4-dichlorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379230.png)
![3-(4-ethoxy-3-methoxyphenyl)-11-(4-isopropylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379231.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379235.png)
![3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B379236.png)

![11-(2-naphthyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379239.png)
